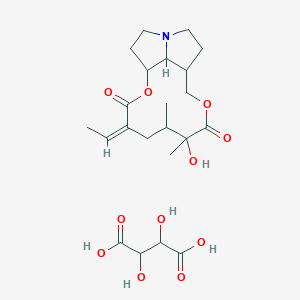

Platyphylline, tartrate

Description

Significance of Pyrrolizidine (B1209537) Alkaloids in Chemical and Biological Research

Pyrrolizidine alkaloids (PAs) are a large and structurally diverse group of secondary metabolites produced by an estimated 6,000 plant species worldwide, which equates to about 3% of all flowering plants. mdpi.com These compounds are primarily synthesized by plants as a defense mechanism against herbivores. mdpi.com The core structure of PAs consists of a necine base, which is a pyrrolizidine ring system, esterified with one or more necic acids. nih.gov This structural variety leads to a wide range of biological activities, making them a subject of intense research. nih.gov

The significance of PAs in research is twofold. Firstly, their widespread presence in the food chain, including in honey, milk, eggs, and herbal remedies, has raised toxicological concerns, prompting extensive investigation into their metabolism and mechanisms of toxicity. mdpi.comrsc.orgwikipedia.org Secondly, the diverse pharmacological properties of PAs, ranging from toxicity to potent therapeutic effects, make them valuable candidates for drug discovery and development. nih.gov

The toxicity of many PAs is linked to the presence of an unsaturated 1,2-double bond in the necine base, which can be metabolized in the liver to form highly reactive pyrrolic esters that are toxic. mdpi.comacs.org However, not all PAs are toxic. Those with a saturated necine base, such as platyphylline (B179411), are considered non-toxic or significantly less toxic. wikipedia.org This distinction in toxicity and the varied biological effects of different PAs underscore their importance as subjects of chemical and biological investigation.

Overview of Platyphylline as a Naturally Occurring Research Compound

Platyphylline is a pyrrolizidine alkaloid that naturally occurs in various plant species, most notably within the Senecio genus of the Asteraceae family. vulcanchem.com It was first isolated in 1935 from Senecio platyphyllus. Structurally, platyphylline is classified as a macrocyclic diester and is distinguished by its platynecine-type structure, which features a saturated necine base. mdpi.com This saturation is a key feature that renders platyphylline non-toxic, as it prevents the metabolic formation of reactive and toxic pyrrolic esters. acs.org

The biosynthesis of platyphylline follows the general pathway for PAs, starting with the enzyme homospermidine synthase. Research has shown that the concentration of platyphylline in plants can vary significantly depending on the geographical origin of the plant material. For example, studies have noted differing platyphylline content in Senecio platyphylloides from different regions.

In preclinical research, platyphylline is primarily recognized as an antimuscarinic agent, functioning as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. vulcanchem.com This action is similar to that of atropine (B194438) and leads to the relaxation of smooth muscles. vulcanchem.com This property has made platyphylline a compound of interest in pharmacological studies, particularly for its potential antispasmodic effects. odmu.edu.ua

Table 1: Key Characteristics of Platyphylline

| Characteristic | Description | Source |

|---|---|---|

| Chemical Classification | Pyrrolizidine alkaloid, platynecine-type, macrocyclic diester | mdpi.com |

| Natural Sources | Senecio species, particularly Senecio platyphyllus | vulcanchem.com |

| Key Structural Feature | Saturated necine base (platynecine) | wikipedia.org |

| Primary Pharmacological Action | Antimuscarinic agent (acetylcholine receptor antagonist) | vulcanchem.com |

| Toxicity Profile | Considered non-toxic or significantly less toxic than unsaturated PAs | acs.org |

Rationale for Research Focus on Platyphylline Tartrate Salt Form

In academic and pharmaceutical research, the free base form of an alkaloid like platyphylline is often converted into a salt form. The primary reasons for this are to improve the compound's physicochemical properties, such as aqueous solubility and stability. ontosight.ai For platyphylline, the tartrate salt is a commonly used form.

The synthesis of platyphylline tartrate is a straightforward acid-base reaction where the platyphylline free base is treated with tartaric acid. Research indicates that this salt formation occurs in a 1:1 molar ratio. The resulting platyphylline tartrate exhibits improved solubility, which is a critical factor for its application in research and potential therapeutic development. ontosight.ai The use of tartrate as a counterion can also influence factors like crystallization and purification processes.

The development of analytical methods for the determination of platyphylline often focuses on the hydrotartrate form. For instance, luminescence-based methods have been developed to quantify platyphylline hydrotartrate in various formulations. pharmj.org.uaresearchgate.net This focus on the tartrate salt in analytical and formulation studies highlights its practical importance in ensuring accurate and reproducible research outcomes.

Table 2: Comparison of Platyphylline Free Base and Tartrate Salt

| Property | Platyphylline (Free Base) | Platyphylline Tartrate | Source |

|---|---|---|---|

| Solubility | Generally lower in aqueous solutions | Enhanced aqueous solubility | ontosight.ai |

| Stability | May be less stable | Generally more stable | ontosight.ai |

| Formulation | Less commonly used directly | Preferred for research and pharmaceutical formulations | ontosight.ai |

| Synthesis | Extracted from natural sources | Synthesized from the free base and tartaric acid |

Structure

3D Structure of Parent

Properties

CAS No. |

1257-59-6 |

|---|---|

Molecular Formula |

C22H33NO11 |

Molecular Weight |

487.5 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,4Z,6R,7R,11S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione |

InChI |

InChI=1S/C18H27NO5.C4H6O6/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20;5-1(3(7)8)2(6)4(9)10/h4,11,13-15,22H,5-10H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/b12-4-;/t11-,13-,14-,15-,18-;1-,2-/m11/s1 |

InChI Key |

AVLNKVCJJSEPHO-DJTRMNNZSA-N |

SMILES |

CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C.C(C(C(=O)O)O)(C(=O)O)O |

Isomeric SMILES |

C/C=C\1/C[C@H]([C@@](C(=O)OC[C@H]2CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C.C(C(C(=O)O)O)(C(=O)O)O |

Synonyms |

PLATYPHYLLINE BITARTRATE |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Platyphylline Tartrate

Extraction and Isolation Methodologies of Platyphylline (B179411) from Botanical Sources

The initial and most critical phase in the synthesis of platyphylline tartrate is the efficient extraction and isolation of the parent alkaloid, platyphylline, from plant material. This process requires careful selection and preparation of the botanical source, followed by optimized extraction and chromatographic separation techniques to isolate the target compound from a complex mixture of phytochemicals.

Selection and Pretreatment of Senecio Species Plant Material

The primary botanical sources for platyphylline are plants from the Senecio genus, which belongs to the Asteraceae family. Species such as Senecio platyphyllus and Senecio adnatus are known to contain significant quantities of this alkaloid. up.ac.zaup.ac.za The selection of the plant material is crucial, as the concentration of alkaloids can vary depending on the species, geographical location, and the developmental stage of the plant at the time of collection. up.ac.za For instance, Senecio adnatus in its flowering stage has been reported to contain approximately 0.5% platyphylline based on the dried plant material. up.ac.za

Once collected, the plant material, typically the aerial parts, undergoes a pretreatment process to prepare it for extraction. nih.govunipg.it This involves cleaning the plant matter, drying it to a constant mass to remove moisture, and then pulverizing it into a fine powder. nih.govphytojournal.com Drying is commonly performed at room temperature or in ovens at controlled temperatures (e.g., 40°C) to prevent the degradation of thermolabile compounds. nih.gov The dried material is then mechanically milled or ground to increase the surface area, which facilitates more efficient solvent penetration and subsequent alkaloid extraction. phytojournal.comresearchgate.net

Optimization of Alkaloid Extraction and Purification Techniques

The extraction of alkaloids from the pretreated Senecio powder is a pivotal step that has been optimized using various techniques and solvents. A common approach involves solvent extraction, where the choice of solvent is critical for maximizing the yield. researchgate.net Water-alcohol solutions, particularly those using ethanol (B145695) or methanol, are frequently employed. uzicps.uzspkx.net.cn For example, a 75-85% solution of ethyl alcohol has been identified as optimal for the extraction of alkaloids from Senecio raw materials. uzicps.uz The extraction can be performed using methods such as Soxhlet extraction, which is a continuous process, or more modern techniques like ultrasound-assisted extraction (UAE) and pressurized liquid extraction (PLE), which can enhance efficiency. nih.govphytojournal.comspkx.net.cn

Following the initial extraction, a crucial purification step involves an acid-base extraction protocol to separate the alkaloids from other plant constituents like chlorophyll (B73375) and resins. uzicps.uznih.gov The crude extract is first acidified, often with sulfuric acid or citric acid, which converts the alkaloid bases into their water-soluble salt forms. up.ac.zauzicps.uz This acidic aqueous solution is then washed with a non-polar organic solvent, such as ether or chloroform, to remove neutral and acidic impurities. up.ac.za

Subsequently, the acidic solution is made alkaline by adding a base, such as ammonium (B1175870) hydroxide, to a pH of 10-12. uzicps.uz This deprotonates the alkaloid salts, converting them back into their free base form, which is soluble in organic solvents. unipg.it The free base alkaloids are then extracted from the aqueous phase using a solvent like chloroform. up.ac.zauzicps.uz A notable consideration in the extraction of pyrrolizidine (B1209537) alkaloids is the presence of their N-oxide forms, which are highly polar and water-soluble. researchgate.net To recover these, a reduction step is often incorporated, where zinc dust is added to the acidic solution to convert the N-oxides back to the tertiary alkaloid bases before alkalinization. unipg.ituzicps.uz

| Parameter | Condition/Reagent | Purpose | Source |

|---|---|---|---|

| Plant Source | Senecio platyphyllus, Senecio adnatus | Primary source of platyphylline. | up.ac.zauzicps.uz |

| Pretreatment | Drying and grinding of aerial parts. | Increase surface area for efficient extraction. | nih.govphytojournal.com |

| Extraction Solvent | 75-85% Ethyl Alcohol | Optimal for dissolving alkaloids from plant matrix. | uzicps.uz |

| Acidification | 10% Sulfuric Acid or Citric Acid | Convert alkaloids to water-soluble salts. | up.ac.zauzicps.uz |

| N-oxide Reduction | Zinc Dust | Recover N-oxide forms of alkaloids as free bases. | unipg.ituzicps.uz |

| Alkalinization | Ammonium Hydroxide (to pH 10-12) | Convert alkaloid salts back to free bases. | uzicps.uz |

| Final Extraction | Chloroform | Extract free base alkaloids from the aqueous phase. | up.ac.zauzicps.uz |

Chromatographic Methods for Crude Alkaloid Separation

The crude alkaloid residue obtained after extraction and purification is typically a mixture of several alkaloids, such as platyphylline and seneciphylline (B43193), which are often found together in Senecio species. uzicps.uz The separation of platyphylline from these other compounds is essential and is often achieved through methods that exploit differences in their physical and chemical properties, such as solubility. For instance, the separation of platyphylline from seneciphylline can be carried out based on their differential solubility in hot ethyl alcohol, where seneciphylline is less soluble. uzicps.uz

For more precise separation and purification, various chromatographic techniques are employed. mdpi.com Column chromatography using silica (B1680970) gel is a common method for the initial fractionation of the crude alkaloid extract into components of differing polarity. mdpi.com Further purification can be achieved using more advanced methods like High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC). phytojournal.comnih.gov Preparative Thin-Layer Chromatography (TLC) is also utilized for the isolation of specific alkaloids from the enriched fraction. phytojournal.comresearchgate.net The purity and identity of the isolated platyphylline are then confirmed by comparing its retention time in HPLC analysis with that of a known standard. phytojournal.comnih.gov

| Technique | Principle of Separation | Application in Platyphylline Isolation | Source |

|---|---|---|---|

| Fractional Crystallization | Differential solubility in a solvent (e.g., hot ethanol). | Initial separation of platyphylline from less soluble alkaloids like seneciphylline. | uzicps.uz |

| Column Chromatography | Adsorption based on polarity (using silica gel). | Preliminary separation of the crude alkaloid mixture into fractions. | mdpi.com |

| Preparative TLC | Partitioning on a thin layer of adsorbent. | Isolation of specific alkaloids from a complex mixture. | phytojournal.comresearchgate.net |

| HPLC | High-resolution separation based on partitioning between mobile and stationary phases. | Final purification and quantitative analysis of platyphylline. | phytojournal.comnih.gov |

| HSCCC | Liquid-liquid partition chromatography without a solid support. | Effective for separating alkaloids from natural product extracts. | nih.gov |

Salt Formation Chemistry of Platyphylline Tartrate

Once pure platyphylline base is isolated, the final step is its conversion into a stable, crystalline salt form, which is often preferred for pharmaceutical applications. The formation of platyphylline tartrate involves a reaction with tartaric acid, followed by carefully controlled crystallization to ensure high purity.

Stoichiometric Considerations in Tartrate Salt Formation

The formation of platyphylline tartrate is an acid-base reaction where the tertiary amine group of the platyphylline molecule reacts with the carboxylic acid groups of tartaric acid. Tartaric acid is a dicarboxylic acid, allowing for the formation of different salt stoichiometries. The most common form is the bitartrate (B1229483) (or hydrotartrate), where one molecule of the alkaloid base reacts with one molecule of tartaric acid. uzicps.uznih.gov

To achieve this 1:1 molar ratio, a calculated amount of tartaric acid is added to a solution of the purified platyphylline base. uzicps.uz The precise control of stoichiometry is critical for ensuring the formation of the desired salt and for maximizing the yield and purity of the final product. The reaction is typically carried out in a suitable solvent, such as ethyl alcohol, which dissolves the platyphylline base and facilitates the reaction with tartaric acid. uzicps.uz

Crystallization and Recrystallization Protocols for Enhanced Purity

Crystallization is a fundamental purification technique used to obtain high-purity solid compounds. mt.com After the addition of tartaric acid to the platyphylline solution, the resulting platyphylline tartrate salt is induced to crystallize out of the solution. The principle behind this method is that the solubility of the salt is significantly lower in the chosen solvent, especially upon cooling, compared to any remaining impurities. libretexts.org

The initial crystals obtained may still contain occluded impurities. Therefore, a recrystallization step is performed to enhance purity. researchgate.net This involves dissolving the crude platyphylline tartrate crystals in a minimum amount of a hot solvent, such as a 90% solution of ethyl alcohol. uzicps.uz The solution is then allowed to cool slowly. libretexts.org During this slow cooling process, the molecules of platyphylline tartrate self-assemble into a crystal lattice, excluding impurity molecules, which remain in the solvent (mother liquor). youtube.com The pure crystals are then separated from the mother liquor by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and finally dried to yield the purified platyphylline tartrate. mt.comyoutube.com

Advanced Synthetic Approaches for Platyphylline and its Derivatives

The synthesis of platyphylline, a macrocyclic pyrrolizidine alkaloid, presents a significant challenge to synthetic chemists due to its complex stereochemistry and macrocyclic structure. Advanced synthetic strategies have focused on the stereoselective construction of the necine base, platynecine, followed by the formation of the macrocyclic diester with platynecic acid.

One approach to synthesizing macrocyclic diesters of (-)-platynecine involves the hydrogenation of (+)-retronecine, which is more readily available, to produce (-)-platynecine. electronicsandbooks.com The subsequent esterification and lactonization are key steps to forming the macrocyclic ring.

The synthesis of macrocyclic diester analogues of platyphylline has been achieved, demonstrating the feasibility of the lactonization approach. electronicsandbooks.com By reacting (-)-platynecine with dicarboxylic acid anhydrides, such as succinic anhydride (B1165640) or glutaric anhydride derivatives, the corresponding monoesters are formed. electronicsandbooks.com These are then activated, for example, as S-2-pyridyl thioesters, and cyclized under high-dilution conditions to yield the macrocyclic diesters. electronicsandbooks.com This methodology has been used to create 10- and 11-membered ring analogues of platyphylline. electronicsandbooks.com

| Stage | Key Transformation | Typical Reagents and Conditions | Intermediate/Product |

| Necine Base Synthesis | Catalytic hydrogenation of (+)-retronecine | H₂, Catalyst (e.g., Rh/C) | (-)-Platynecine |

| Macrocyclization | Esterification of (-)-platynecine with a dicarboxylic acid anhydride | Succinic anhydride, Glutaric anhydride derivatives | 9-Monoester of platynecine |

| Activation of the carboxylic acid | 2,2'-Dipyridyl disulfide, Triphenylphosphine | S-2-Pyridyl thioester | |

| Intramolecular lactonization | High dilution in a non-polar solvent (e.g., benzene) | Macrocyclic diester of platynecine |

This table outlines a general strategy for the synthesis of macrocyclic diesters of platynecine, which are analogues of platyphylline.

The chemical modification of platyphylline, particularly the formation of its N-oxide, is a significant area of study. Platyphylline N-oxide is a metabolite of platyphylline and is often found alongside the parent alkaloid in plant sources. The tertiary nitrogen atom in the pyrrolizidine ring is susceptible to oxidation.

The synthesis of N-oxides from tertiary amines is a well-established chemical transformation. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. organic-chemistry.orgmdpi.com The reaction involves the direct oxidation of the nitrogen atom to form the N-oxide. This conversion can be considered a detoxification pathway as the resulting N-oxides are generally more water-soluble, which can facilitate their excretion.

| Oxidizing Agent | General Reaction Conditions | Key Features |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., dichloromethane, chloroform) at or below room temperature. | Highly efficient and selective for the oxidation of amines to N-oxides. organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | Often used in the presence of a catalyst or in a suitable solvent like acetone. | A greener oxidizing agent, but the reaction conditions may need to be optimized for specific substrates. |

This table summarizes common reagents used for the synthesis of N-oxides from tertiary amines, a reaction applicable to the derivatization of platyphylline.

Application of Ion-Exchange Resins in Pyrrolizidine Alkaloid Purification

The purification of pyrrolizidine alkaloids, including platyphylline, from either natural extracts or synthetic reaction mixtures is a critical step to obtain a high-purity product. Ion-exchange chromatography is a powerful technique for this purpose, particularly for the separation of basic compounds like alkaloids. haas.com.pl

Strong cation exchange (SCX) chromatography is highly effective for the purification of pyrrolizidine alkaloids. haas.com.plnih.gov The principle of this method relies on the electrostatic interaction between the positively charged alkaloid (protonated under acidic conditions) and the negatively charged functional groups of the SCX resin (e.g., sulfonic acid groups). haas.com.pl

The purification process typically involves the following steps:

Loading: The crude mixture containing the pyrrolizidine alkaloid is dissolved in a low-ionic-strength acidic solution and applied to the SCX column. The positively charged alkaloids bind to the resin, while neutral and acidic impurities pass through.

Washing: The column is washed with a solvent to remove any remaining unbound impurities.

Elution: The bound alkaloids are eluted from the column by using a buffer with a high ionic strength or a higher pH, which disrupts the electrostatic interaction. An alternative is to use a solution containing a counter-ion that has a higher affinity for the resin.

This method offers several advantages over traditional purification techniques like acid-base extraction and crystallization, which are commonly used in the isolation of platyphylline hydrotartrate from plant material. uzicps.uz Ion-exchange chromatography can provide higher resolution and is amenable to automation. It is particularly useful for separating alkaloids with similar structures and for removing impurities that are difficult to eliminate by crystallization. nestgrp.com

| Purification Method | Principle | Advantages | Application to Platyphylline |

| Acid-Base Extraction & Crystallization | Differential solubility of the alkaloid base and its salt in organic and aqueous phases. Purification is achieved by repeated extractions and final crystallization of the tartrate salt. uzicps.uz | Simple, scalable for large quantities. | Traditional method for isolating platyphylline hydrotartrate from Senecio platyphyllus. uzicps.uz |

| Strong Cation Exchange (SCX) Chromatography | Reversible electrostatic interaction between the protonated basic alkaloid and the anionic functional groups of the resin. haas.com.pl | High selectivity and resolution, can separate closely related alkaloids, removes a wide range of impurities. nestgrp.com | Effective for purifying platyphylline from crude synthetic mixtures or complex natural extracts. |

This table compares the principles and applications of traditional and ion-exchange purification methods for platyphylline.

Biosynthetic Pathways and Precursors of Platyphylline

Pyrrolizidine (B1209537) Alkaloid Biosynthesis in Plant Systems

The biosynthesis of pyrrolizidine alkaloids is a specialized pathway that begins with common amino acids. While the initial steps leading to the core necine base are conserved, the pathways for necic acid formation are diverse, contributing to the vast structural variety of PAs found in nature. proquest.comnih.gov

The formation of the necine base, the bicyclic core of pyrrolizidine alkaloids, originates from the polyamines putrescine and spermidine, which are themselves derived from the amino acid arginine. nih.gov Isotope labeling studies have been instrumental in elucidating this pathway. nih.gov

The key steps are as follows:

Homospermidine Formation : The first committed step in the biosynthesis of all PAs is the formation of homospermidine. nih.govresearchgate.net This reaction is catalyzed by the enzyme homospermidine synthase (HSS), which facilitates the transfer of an aminobutyl group from spermidine to putrescine, releasing 1,3-diaminopropane. nih.govnih.gov

Oxidation and Cyclization : Homospermidine undergoes oxidative deamination, a reaction likely catalyzed by copper-dependent diamine oxidases. nih.gov This forms an unstable dialdehyde intermediate, 4,4´-iminodibutanal, which spontaneously cyclizes via an intramolecular Mannich reaction to form the pyrrolizidine-1-carbaldehyde. nih.gov

Reduction and Modification : The carbaldehyde is then reduced, likely by an alcohol dehydrogenase, to yield 1-hydroxymethylpyrrolizidine, the first stable pyrrolizidine intermediate. nih.gov Subsequent enzymatic reactions, including hydroxylations and desaturations, modify this core structure to produce the various necine bases. nih.gov For platyphylline (B179411), the necine base is (-)-platynecine, a saturated base characterized by hydroxy groups at the C-7 and C-8 positions. proquest.comnih.gov

Studies using labeled putrescine in Senecio pleistocephalus to investigate the biosynthesis of rosmarinecine (another necine base) have revealed that the formation of the pyrrolizidine ring and subsequent hydroxylation steps are highly stereospecific. rsc.org

Unlike the conserved pathway for necine bases, the biosynthesis of necic acids is highly variable. nih.gov These acidic portions of the PA molecule are typically derived from common amino acids, with L-isoleucine and L-valine being frequent precursors. proquest.comnih.gov Feeding experiments with 14C-labeled amino acids have confirmed their incorporation into the necic acid moiety. nih.gov L-threonine also serves as an efficient precursor, as it can be converted to L-isoleucine within the plant. nih.gov

The necic acids found in Senecio alkaloids, which are structurally related to the platynecic acid in platyphylline, are often C10 compounds. rsc.org Their biosynthesis involves the coupling of two metabolites that are each derived from isoleucine. rsc.orgrsc.org

| Amino Acid Precursor | Resulting Necic Acid Moiety/Structure |

| L-Isoleucine | Forms C5 units that couple to form C10 necic acids (e.g., senecic acid). rsc.orgrsc.org |

| L-Valine | Contributes to the formation of some necic acids. nih.gov |

| L-Leucine | A precursor for parts of 11-membered ring necic acids like trachelanthic acid. nih.govresearchgate.net |

| L-Threonine | Acts as a precursor for L-isoleucine and is thus incorporated into necic acids. nih.gov |

| Enzyme/Enzyme Class | Role in PA Biosynthesis | Substrates | Product |

| Homospermidine Synthase (HSS) | Catalyzes the first committed step in necine base formation. nih.gov | Putrescine, Spermidine nih.gov | Homospermidine nih.gov |

| Copper-Dependent Diamine Oxidases (Predicted) | Catalyze the oxidation of homospermidine. nih.gov | Homospermidine | 4,4´-iminodibutanal nih.gov |

| Alcohol Dehydrogenase (Predicted) | Reduces the cyclized intermediate to a stable alcohol. nih.gov | Pyrrolizidine-1-carbaldehyde | 1-hydroxymethylpyrrolizidine nih.gov |

| BAHD Family Acyltransferases (Predicted) | Catalyze the final esterification step, linking the necine base to the necic acid. nih.gov | Necine base, Activated Necic Acid (e.g., CoA thioester) | Pyrrolizidine Alkaloid Ester |

The expression of HSS is often localized to specific tissues within the plant, such as the root endodermis and pericycle, which facilitates the transport of the alkaloids. The final esterification that joins the necine base and necic acid is thought to be catalyzed by an acyltransferase, potentially from the BAHD family, which is known for its role in the biosynthesis of various plant secondary metabolites. nih.gov

Genetic and Environmental Factors Influencing Platyphylline Biosynthesis

Genetic Factors:

Gene Expression: The biosynthesis of PAs is fundamentally controlled at the genetic level through the expression of specific biosynthetic genes, such as that for homospermidine synthase (HSS).

Transcription Factors (TFs): The expression of these biosynthetic genes is regulated by a network of transcription factors. nih.gov These TFs can act as positive or negative regulators, responding to developmental cues and environmental stimuli to modulate alkaloid production. nih.govnih.gov

Precursor Availability: The synthesis of enzymes crucial for the PA pathway is dependent on the availability of their constituent amino acids. Therefore, the regulation of primary metabolism and amino acid biosynthesis indirectly controls the production of platyphylline.

Environmental Factors:

Abiotic Stress: Environmental stressors such as drought and salinity can significantly impact alkaloid biosynthesis. nih.gov Studies on other plant species have shown that these stress conditions can lead to a notable increase in the accumulation of alkaloids. nih.gov

Biotic Stress: As PAs often function as defense compounds, their biosynthesis can be induced or enhanced in response to herbivory or pathogen attack. nih.govmdpi.com

Nutrient Availability: Deficiencies in key nutrients like nitrogen and phosphorus can alter the secondary metabolism of plants and promote the synthesis of defense compounds like alkaloids. mdpi.com

Light and Seasonality: Light intensity and seasonal changes are known to influence the profiles of secondary metabolites in plants. mdpi.com The highest accumulation of certain phenolic compounds, another class of secondary metabolites, has been observed in the spring, suggesting a seasonal regulation that may also apply to alkaloids. mdpi.com

Comparative Analysis of Pyrrolizidine Alkaloid Biosynthesis Across Plant Genera

Pyrrolizidine alkaloids are produced by thousands of plant species across several families, most notably the Asteraceae (e.g., Senecio), Boraginaceae, and Fabaceae. nih.govmdpi.com While the fundamental biosynthetic pathway for the necine base is conserved, variations in subsequent modification steps and, most significantly, in necic acid structures, lead to the remarkable diversity of PAs across different genera.

| Feature | Asteraceae (e.g., Senecio) | Boraginaceae (e.g., Cynoglossum) | Fabaceae (e.g., Crotalaria) | Apocynaceae |

| Primary Precursor (Necine Base) | Ornithine/Arginine nih.gov | Ornithine/Arginine nih.gov | Ornithine/Arginine nih.gov | Ornithine/Arginine |

| Key Enzyme | Homospermidine Synthase (HSS) nih.gov | Homospermidine Synthase (HSS) nih.gov | Homospermidine Synthase (HSS) nih.gov | Homospermidine Synthase (HSS) nih.gov |

| Common Necine Base Types | Platynecine, Retronecine (B1221780), Senecionine proquest.comresearchgate.net | Heliotridine, Retronecine proquest.comnih.gov | Retronecine nih.gov | Varies |

| Necic Acid Precursors | Primarily Isoleucine nih.govrsc.org | Isoleucine, Valine proquest.comnih.gov | Leucine, Threonine nih.gov | Varies |

| Common PA Structure | Macrocyclic diesters (e.g., Platyphylline) proquest.com | Monoesters or open-chain diesters (e.g., Heliosupine) nih.gov | Macrocyclic diesters (e.g., Monocrotaline) nih.gov | Varies |

The evolutionary history of PA biosynthesis can be investigated by analyzing the genes involved, such as HSS. A study of the Apocynaceae family revealed that the hss gene likely has a single evolutionary origin within one of the family's major lineages, indicating a monophyletic evolution of this defensive trait in that group. nih.gov The combination of a conserved necine base pathway with divergent necic acid pathways allows for chemical diversity, potentially providing tailored defenses against different types of herbivores in various plant lineages. nih.gov

Mechanistic Investigations of Platyphylline Tartrate in Preclinical Models

Elucidation of Molecular Mechanisms of Action

Preclinical research has established that the primary molecular mechanism of platyphylline (B179411) is its activity as an antagonist at muscarinic acetylcholine (B1216132) receptors. This classifies it as an anticholinergic and antimuscarinic agent. In preclinical models, platyphylline competitively binds to these receptors, thereby blocking the action of the endogenous neurotransmitter, acetylcholine.

The interaction of platyphylline with muscarinic receptors has been investigated through various in vitro and ex vivo studies. These studies demonstrate that by occupying the binding site on muscarinic receptors, platyphylline prevents the conformational changes required for receptor activation and downstream signaling. This antagonism is not uniform across all muscarinic receptor subtypes (M1-M5), and preclinical investigations aim to delineate the binding affinity and selectivity profile of the compound, which in turn determines its tissue-specific effects. The functional consequence of this receptor blockade is the inhibition of parasympathetic nerve impulses, leading to effects such as smooth muscle relaxation.

| Parameter | Description | Preclinical Finding |

|---|---|---|

| Receptor Target | The primary molecular target of the compound. | Muscarinic Acetylcholine Receptors (mAChRs) |

| Interaction Type | The nature of the drug-receptor interaction. | Competitive Antagonism |

| Neurotransmitter Blocked | The endogenous ligand whose action is inhibited. | Acetylcholine (ACh) |

| Functional Outcome | The physiological result of the receptor blockade. | Inhibition of parasympathetic nerve signaling |

While the interaction with the cholinergic system is well-defined, the influence of platyphylline tartrate on other neurotransmitter systems is a subject of ongoing investigation. The gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the mammalian central nervous system, is crucial for regulating neuronal excitability. nih.gov GABA exerts its effects through ionotropic (GABA-A) and metabotropic (GABA-B) receptors. nih.gov

Preclinical studies specifically detailing a direct modulatory effect of platyphylline tartrate on the GABAergic system are not extensively documented in available scientific literature. Research in animal models investigating the broader neurological effects of platyphylline could provide insights into potential indirect interactions with the GABAergic system or other neurotransmitter pathways. However, based on current evidence, the primary mechanism remains its anticholinergic activity.

The pharmacological effects of platyphylline tartrate in preclinical models are characteristically dose-dependent. This fundamental pharmacological principle dictates that the magnitude of the biological response is proportional to the concentration of the drug at the site of action. In vitro studies using isolated cells or tissues allow for the construction of dose-response curves, which characterize the relationship between compound concentration and a measured effect, such as receptor binding or cellular function inhibition.

At the molecular level, increasing concentrations of platyphylline tartrate lead to a higher fractional occupancy of muscarinic receptors, resulting in a more pronounced antagonistic effect. This translates to dose-dependent changes in cellular functions. For instance, low concentrations may cause partial inhibition of acetylcholine-induced responses, while higher concentrations can lead to complete blockade. Understanding this relationship is critical in preclinical studies to determine the concentration range over which the compound exerts its specific mechanistic actions.

| Concentration Range | Receptor Occupancy | Observed Cellular Response (Conceptual) |

|---|---|---|

| Low | Low to Moderate | Partial inhibition of acetylcholine-induced calcium influx. |

| Medium | Moderate to High | Significant reduction in smooth muscle contractility. |

| High | Saturation | Complete blockade of receptor-mediated signaling pathways. |

Cellular and Subcellular Effects

The most prominent cellular effect of platyphylline tartrate observed in preclinical models is the relaxation of smooth muscle. This effect is a direct consequence of its antimuscarinic mechanism of action. In smooth muscle tissues, such as those in the gastrointestinal tract and airways, acetylcholine released from parasympathetic nerves binds to muscarinic receptors (primarily the M3 subtype), initiating a signaling cascade that leads to muscle contraction.

Platyphylline tartrate prevents this process. By blocking the M3 receptors on smooth muscle cells, it inhibits the activation of phospholipase C, the subsequent production of inositol trisphosphate (IP3), and the release of calcium from intracellular stores. This prevention of an increase in intracellular calcium concentration is the ultimate subcellular mechanism that leads to the failure of the contractile apparatus to engage, resulting in muscle relaxation. Preclinical studies utilize isolated organ bath preparations, where the tension of smooth muscle strips is measured in response to contractile agents with and without the presence of platyphylline tartrate, to quantify this relaxant effect.

| Step | Standard Process (ACh-induced Contraction) | Effect of Platyphylline Tartrate |

|---|---|---|

| 1. Receptor Binding | Acetylcholine binds to muscarinic (M3) receptors. | Platyphylline competitively blocks receptor binding. |

| 2. Signal Transduction | G-protein activation leads to IP3 production. | Signal transduction cascade is inhibited. |

| 3. Calcium Release | IP3 triggers Ca2+ release from the sarcoplasmic reticulum. | Intracellular Ca2+ levels do not increase. |

| 4. Muscle Response | Increased Ca2+ activates contractile proteins, causing contraction. | Contraction is prevented, leading to muscle relaxation. |

Beyond its immediate effects on receptor signaling, preclinical investigations have explored the impact of platyphylline tartrate on gene expression. Such studies, often employing techniques like microarray or RNA-sequencing, aim to understand how the compound may alter cellular processes over time, including inflammatory responses and cell cycle regulation.

In preclinical models of inflammation, researchers analyze the expression of genes encoding cytokines, chemokines, and other inflammatory mediators. The anticholinergic action of platyphylline could potentially modulate inflammatory pathways, as acetylcholine itself can influence immune cell function through the "cholinergic anti-inflammatory pathway." Gene expression studies would seek to identify specific targets within these pathways.

Similarly, investigations into cell cycle regulation would profile the expression of genes that control cell proliferation, such as cyclins, cyclin-dependent kinases (CDKs), and checkpoint inhibitors. By altering intracellular signaling, platyphylline tartrate could indirectly influence these fundamental cellular processes. These profiling studies provide a broad, unbiased view of the compound's cellular impact beyond its primary pharmacological action.

| Pathway | Key Gene Examples | Function |

|---|---|---|

| Inflammatory Response | TNF-α, IL-6, IL-1β | Pro-inflammatory cytokines |

| COX-2 | Enzyme involved in prostaglandin synthesis | |

| NF-κB | Transcription factor regulating immune responses | |

| Cell Cycle Regulation | CCND1 (Cyclin D1), CCNE1 (Cyclin E1) | Proteins that regulate CDK activity |

| CDK4, CDK6 | Kinases that drive cell cycle progression | |

| CDKN1A (p21), CDKN1B (p27) | Cell cycle checkpoint inhibitors |

Research into Antioxidant Properties of Platyphylline

Studies on Potential Antimicrobial Activity

Similarly, an extensive search was conducted for preclinical research investigating the antimicrobial effects of Platyphylline tartrate. This involved looking for studies that may have tested its efficacy against various strains of bacteria, fungi, or other microorganisms. The search aimed to identify minimum inhibitory concentration (MIC) data, zone of inhibition studies, or any other relevant antimicrobial assays. However, no specific studies on the antimicrobial activity of Platyphylline tartrate were identified.

Cholinesterase Inhibitory Activity Research

A targeted search for preclinical investigations into the cholinesterase inhibitory activity of Platyphylline tartrate was also carried out. This included looking for in vitro assays that would determine its potential to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), which are key enzymes in the nervous system. Despite the importance of cholinesterase inhibitors in various therapeutic areas, no research specifically linking Platyphylline tartrate to this activity was found.

Metabolic Transformations and Biotransformation Pathways of Platyphylline

Cytochrome P450 Enzyme-Mediated Metabolism

The initial phase of platyphylline (B179411) metabolism is primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes, which are abundant in the liver. openanesthesia.orgyoutube.com These enzymes catalyze the conversion of lipophilic compounds into more polar molecules, preparing them for subsequent reactions and excretion. nih.govyoutube.com For platyphylline, this oxidative metabolism is a key step, but importantly, it diverges from the toxifying pathways seen with other PAs. Research has identified that CYP3A4, a major human CYP isozyme, plays a significant role in the oxidative metabolism of platyphylline. This is the same enzyme often responsible for the metabolic activation of toxic PAs, highlighting that the substrate's structure, rather than the enzyme itself, dictates the metabolic outcome.

N-oxidation is a common metabolic pathway for compounds containing tertiary amine groups, such as platyphylline. nih.gov This reaction involves the addition of an oxygen atom to the nitrogen, typically catalyzed by CYP enzymes or flavin-containing monooxygenases. mdpi.comnih.gov While N-oxide formation is a documented pathway for other PAs like retrorsine (B1680556), the primary oxidative pathway for platyphylline leads to a different, novel metabolite. mdpi.comdntb.gov.ua

The predominant oxidative biotransformation of platyphylline is an oxidative dehydrogenation pathway. This process results in the formation of dehydroplatyphylline carboxylic acid . This metabolite is characterized by its high water solubility, which facilitates its rapid excretion and prevents interaction with cellular macromolecules. The formation of this specific carboxylic acid derivative, instead of a reactive pyrrolic ester, is a crucial factor in the low toxicity profile of platyphylline.

| Metabolic Process | Enzyme Family | Key Isozyme | Primary Metabolite | Metabolite Characteristics |

|---|---|---|---|---|

| Oxidative Dehydrogenation | Cytochrome P450 | CYP3A4 | Dehydroplatyphylline carboxylic acid | Water-soluble, readily excreted |

| N-Oxidation (General PA pathway) | Cytochrome P450 / FMO | Various | Platyphylline N-oxide (potential) | More polar than parent compound |

Phase I metabolism encompasses several types of reactions, including oxidation, reduction, and hydrolysis. pharmaguideline.comdrughunter.comdroracle.ai Hydroxylation, the introduction of a hydroxyl (-OH) group, is a very common Phase I reaction catalyzed by CYP450 enzymes that serves to increase the polarity of xenobiotics. youtube.com While hydroxylation is a known metabolic route for some PAs, studies on platyphylline indicate that the oxidative dehydrogenation pathway to a carboxylic acid derivative is the predominant fate. mdpi.com Other potential Phase I reactions like dealkylation or epoxidation are not considered major pathways for platyphylline based on current research, which emphasizes the formation of the highly polar dehydroplatyphylline carboxylic acid as the principal outcome of its interaction with CYP450 enzymes. nih.gov

Conjugation Reactions and In Vitro Excretion Mechanism Studies

Following Phase I reactions, metabolites often undergo Phase II conjugation to further increase their water solubility and facilitate elimination from the body. uomus.edu.iqreactome.org These reactions involve the attachment of endogenous polar molecules such as glucuronic acid, sulfate, or glutathione. nih.govdrughunter.com

The primary metabolite of platyphylline, dehydroplatyphylline carboxylic acid, is inherently water-soluble. This property suggests it is a prime candidate for direct excretion or further conjugation. Phase II conjugation reactions convert compounds into larger, more hydrophilic molecules that are typically inactive and readily transported out of cells and excreted in urine or bile. nih.gov The efficient formation of this polar metabolite, which can be readily handled by the body's elimination systems, underscores the detoxification-oriented metabolism of platyphylline. The excretion of such polar conjugates from hepatocytes into bile or blood is an active process mediated by efflux transporters like Multidrug Resistance-Associated Proteins (MRPs). washington.edu

Enzymatic Hydrolysis of Ester Bonds and Formation of Necines/Necic Acids

Pyrrolizidine (B1209537) alkaloids are esters composed of a necine base and one or more necic acids. A significant metabolic pathway for PAs is the hydrolysis of these ester bonds, a reaction catalyzed by carboxylesterases found in the liver and blood plasma. drughunter.com This hydrolysis cleaves the alkaloid into its constituent parts: the necine base (platynecine, in this case) and the necic acid. mdpi.comnih.gov

This pathway is generally considered a detoxification route because the separated necine base and necic acids typically exhibit significantly lower toxicity than the parent ester alkaloid. For some PAs, ester hydrolysis is a major metabolic fate that competes with the toxifying CYP450-mediated pathways. In the case of platyphylline, while oxidative metabolism is predominant, enzymatic hydrolysis represents another plausible detoxification pathway.

Comparative Metabolic Studies with Other Pyrrolizidine Alkaloids

The metabolic pathway of platyphylline is best understood when compared to toxic PAs, such as those with retronecine (B1221780) and otonecine (B3428663) bases (e.g., retrorsine, monocrotaline). researchgate.netnih.govmdpi.comfrontiersin.orgresearchgate.net The key structural difference is that platyphylline has a saturated necine base (platynecine), lacking the 1,2-double bond found in its toxic counterparts.

This structural feature prevents the CYP450-mediated metabolic activation step that is characteristic of toxic PAs. mdpi.com Toxic PAs are converted into highly reactive pyrrolic esters (dehydroalkaloids) that alkylate cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity. nih.govresearchgate.net In contrast, the oxidative metabolism of platyphylline yields the stable and excretable dehydroplatyphylline carboxylic acid. researchgate.net

Studies comparing retrorsine and monocrotaline (B1676716) show that even among toxic PAs, the rate and nature of metabolic activation can differ, affecting their toxic potency. researchgate.netnih.gov Retrorsine, for instance, is metabolized to reactive intermediates more efficiently than monocrotaline, correlating with its higher hepatotoxicity. researchgate.net Platyphylline stands in stark contrast to both, as its metabolism is directed away from the formation of any such reactive pyrrolic intermediates.

| Feature | Platyphylline | Retrorsine / Monocrotaline (Toxic PAs) |

|---|---|---|

| Necine Base Type | Platynecine (Saturated) | Retronecine (Unsaturated, 1,2-double bond) |

| Primary Metabolic Pathway | CYP-mediated oxidative dehydrogenation | CYP-mediated metabolic activation (dehydrogenation) |

| Key Metabolite Type | Water-soluble carboxylic acid (Dehydroplatyphylline carboxylic acid) | Reactive pyrrolic esters (Dehydroalkaloids) |

| Interaction with Macromolecules | Minimal | High (alkylation of DNA and proteins) |

| Overall Metabolic Outcome | Detoxification and excretion | Toxification and cellular damage |

N-Glucuronidation as a Metabolic Pathway

Glucuronidation is one of the most important Phase II conjugation reactions, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.goveur.nl This process attaches glucuronic acid to a substrate, dramatically increasing its water solubility and facilitating its excretion. nih.gov

Molecular Target Identification and Computational Approaches

In Vitro and In Silico Target Fishing Methodologies

Target fishing aims to identify the biological targets of a bioactive compound. This can be achieved through a combination of experimental (in vitro) and computational (in silico) techniques.

Computational target fishing for Platyphylline (B179411) tartrate can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based approaches utilize the principle that molecules with similar structures are likely to have similar biological activities. These methods compare the structure of Platyphylline tartrate to libraries of compounds with known biological targets. If Platyphylline tartrate is structurally similar to a compound that is known to bind to a specific receptor or enzyme, it is predicted that Platyphylline tartrate may also interact with that target. Pharmacophore modeling, a key ligand-based technique, identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for Platyphylline tartrate could be generated and used to screen virtual databases for other molecules with similar features, thereby identifying potential shared targets. mdpi.comyoutube.comrsc.org

Structure-based approaches require the three-dimensional structure of a potential biological target, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through computational homology modeling. nih.govresearchgate.net Molecular docking, a prominent structure-based method, simulates the binding of Platyphylline tartrate to the active site of a protein. biointerfaceresearch.comresearchgate.netmdpi.com This simulation predicts the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the target. biointerfaceresearch.comresearchgate.netmdpi.com For Platyphylline, which is known to be an antagonist at muscarinic acetylcholine (B1216132) receptors, docking studies could be employed to visualize its interaction with different subtypes of these receptors and to understand the structural basis of its antagonistic activity. smolecule.com

Data mining and cheminformatics involve the analysis of large biological and chemical datasets to identify potential drug-target interactions. pharmaphorum.com For Platyphylline tartrate, this could involve screening databases of known drug-target interactions to find proteins that are targeted by compounds with similar chemical features. Machine learning algorithms can be trained on these datasets to recognize patterns that correlate chemical structures with biological activities, and then used to predict the targets of new compounds like Platyphylline tartrate. nih.gov These approaches can help to identify novel, unanticipated targets for Platyphylline tartrate beyond its known effects on muscarinic receptors. scispace.com

Proteochemometric Modeling and Multi-Target Activity Landscape Analysis

Proteochemometric (PCM) modeling is a computational method that simultaneously considers the chemical properties of a set of ligands and the structural properties of their protein targets to build a predictive model of their interactions. rsc.orgnih.govrjptonline.orgscilit.comresearchgate.net This approach is particularly useful for understanding the selectivity of a compound for different members of a protein family. rsc.orgnih.gov For Platyphylline tartrate, a PCM model could be developed using data on the binding of various pyrrolizidine (B1209537) alkaloids to different G-protein coupled receptors (GPCRs), including the muscarinic acetylcholine receptors. Such a model could predict the affinity of Platyphylline tartrate for a wide range of receptors and help to explain its specific pharmacological profile. nih.govscilit.com

Multi-target activity landscape analysis is a visualization tool that maps the structure-activity relationships of a set of compounds against multiple targets. nih.govacs.orgbroadinstitute.org This can reveal "activity cliffs," where small changes in chemical structure lead to large changes in biological activity, providing valuable information for drug design. acs.orgbroadinstitute.org For Platyphylline tartrate and related alkaloids, this analysis could illustrate how modifications to the pyrrolizidine core or the ester side chains affect their binding to various receptors, helping to identify the key structural features responsible for their multi-target effects. nih.gov

Investigation of Polypharmacological Profiles of Platyphylline Tartrate

Polypharmacology refers to the ability of a single compound to interact with multiple biological targets. nih.gov This is a common feature of natural products like Platyphylline tartrate and can be responsible for both their therapeutic effects and their side effects. The known primary targets of Platyphylline are muscarinic acetylcholine receptors, where it acts as an antagonist. smolecule.com However, computational target prediction approaches suggest that pyrrolizidine alkaloids may have a broader range of biological targets. nih.govresearchgate.netmdpi.comnih.gov

Investigating the polypharmacological profile of Platyphylline tartrate would involve a systematic screening against a wide panel of receptors, enzymes, and ion channels, both computationally and experimentally. This could uncover novel mechanisms of action and potential new therapeutic applications for this compound.

In Silico ADMET Prediction in Preclinical Drug Discovery

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profile. nih.govsimulations-plus.com Various computational models can predict properties such as a compound's solubility, intestinal absorption, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. mdpi.comnih.gov Toxicity prediction models can also flag potential liabilities such as hepatotoxicity or cardiotoxicity. mdpi.com For Platyphylline tartrate, these predictive tools can provide valuable insights into its likely behavior in the body, helping to guide further preclinical development. nih.gov

Below is an example of a data table that could be generated from in silico ADMET prediction tools for a compound like Platyphylline.

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Well absorbed from the gastrointestinal tract |

| Caco-2 Permeability | Moderate | Can cross intestinal epithelial cells |

| Distribution | ||

| Plasma Protein Binding | Moderate | A significant fraction will be bound to plasma proteins |

| Blood-Brain Barrier Permeability | Low | Limited penetration into the central nervous system |

| Metabolism | ||

| CYP2D6 Substrate | Yes | Likely to be metabolized by the CYP2D6 enzyme |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the metabolism of other drugs metabolized by CYP3A4 |

| Excretion | ||

| Renal Clearance | Moderate | A portion of the drug is likely to be cleared by the kidneys |

| Toxicity | ||

| Hepatotoxicity | Potential Risk | Pyrrolizidine alkaloids are known to have potential for liver toxicity |

| hERG Inhibition | Low Risk | Unlikely to cause cardiotoxicity related to hERG channel blockade |

Note: The values in this table are illustrative and would need to be confirmed by specific in silico predictions for Platyphylline tartrate.

Advanced Analytical Methodologies for Platyphylline Tartrate Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and determining the concentration of Platyphylline (B179411) Tartrate. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its chemical makeup.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of Platyphylline Tartrate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Interactive Table: Predicted NMR Chemical Shifts for the Tartrate Moiety of Platyphylline Tartrate

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (CH) | ~4.33 |

| ¹³C (CH) | ~77.4 |

Note: These are predicted values for the tartrate component. The actual spectrum of Platyphylline Tartrate may show slight variations due to the influence of the platyphylline counter-ion and the solvent used.

Infrared (FTIR) Spectroscopy for Functional Group Analysis and Interactions

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in Platyphylline Tartrate. researchgate.netresearchgate.net The FTIR spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds within the molecule.

The spectrum of Platyphylline Tartrate is expected to show a combination of the characteristic absorption bands for both the platyphylline and tartrate components. Key functional groups and their expected vibrational frequencies include:

O-H Stretching: A broad band in the region of 3500-3200 cm⁻¹ is anticipated due to the hydroxyl groups of the tartaric acid moiety and any residual water.

C=O Stretching: A strong absorption peak around 1730-1700 cm⁻¹ would indicate the presence of the ester carbonyl group in the platyphylline structure. The carboxylic acid carbonyls of the tartrate moiety would also contribute in this region.

C-O Stretching: Bands in the 1300-1000 cm⁻¹ region are characteristic of the C-O stretching vibrations from the ester, alcohol, and ether functional groups present in the molecule.

N-H Stretching: If the nitrogen atom in the pyrrolizidine (B1209537) ring is protonated, a broad band may appear in the 3300-2500 cm⁻¹ range.

Interactive Table: Expected FTIR Absorption Bands for Platyphylline Tartrate

| Wavenumber Range (cm⁻¹) | Functional Group | Type of Vibration |

| 3500-3200 | O-H (hydroxyl) | Stretching |

| 3300-2500 | N-H (protonated amine) | Stretching |

| 1730-1700 | C=O (ester, carboxylic acid) | Stretching |

| 1300-1000 | C-O (ester, alcohol, ether) | Stretching |

Luminescence Quenching Methods for Quantitative Determination

Luminescence quenching offers a sensitive and selective method for the quantitative determination of Platyphylline Tartrate. This technique is based on the principle that the luminescence intensity of a fluorophore can be decreased by the presence of a quencher, in this case, the tartrate ion.

A notable application involves the use of a yttrium (III)–rutin complex as a luminescent probe. In the presence of Platyphylline Tartrate (specifically, the tartrate ions), the luminescence intensity of this complex is quenched. This quenching effect is directly proportional to the concentration of the tartrate, and by extension, the Platyphylline Tartrate. The method has been successfully applied to determine the compound in dosage forms.

Key findings from such studies include:

The quenching mechanism is attributed to the interaction between the tartrate ions and the yttrium (III) in the complex.

The method demonstrates good sensitivity and can be used for the quantification of Platyphylline Tartrate in various samples.

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are fundamental for separating Platyphylline Tartrate from impurities and for its precise quantification. These methods utilize the differential distribution of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity assessment and quantification of Platyphylline Tartrate in pharmaceutical formulations. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode, where a nonpolar stationary phase is used with a polar mobile phase.

A typical RP-HPLC method for Platyphylline Tartrate analysis would involve a C18 column as the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. Detection is usually carried out using a UV detector at a wavelength where Platyphylline Tartrate exhibits maximum absorbance.

Interactive Table: Typical HPLC Parameters for Platyphylline Tartrate Analysis

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Buffer (e.g., phosphate buffer) : Acetonitrile/Methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 210-220 nm) |

| Temperature | Ambient |

This method allows for the separation of Platyphylline Tartrate from its degradation products and other related impurities, enabling accurate quantification and purity evaluation.

Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) for Impurity Profiling and Related Substances (e.g., seneciphylline)

Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) is a valuable technique for the impurity profiling of Platyphylline Tartrate, particularly for the detection and quantification of related substances like seneciphylline (B43193). researchgate.netamanote.comresearchgate.net This method offers the advantages of high sample throughput and the ability to analyze multiple samples simultaneously.

In this technique, a nonpolar stationary phase (e.g., RP-18) is coated on a glass plate, and a polar mobile phase is used for development. The separated spots on the HPTLC plate can be visualized under UV light and quantified using a densitometer. A validated RP-HPTLC method has been developed for the determination of seneciphylline and other related impurities in Platyphylline hydrotartrate. researchgate.netresearchgate.net

Key parameters of a validated RP-HPTLC method include:

Stationary Phase: RP-18 HPTLC plates

Mobile Phase: A mixture of solvents such as methanol, water, and ammonia.

Detection: Densitometric scanning at a specific wavelength.

This method has been shown to be linear, accurate, precise, and specific for the determination of impurities, making it a suitable tool for quality control in pharmaceutical analysis. researchgate.netresearchgate.net

Method Validation and Quality Control in Analytical Research

The development of robust and reliable analytical methods is paramount in pharmaceutical research and quality control. To ensure that an analytical method is suitable for its intended purpose, it must undergo a rigorous validation process. Method validation provides documented evidence that the procedure consistently produces a result that meets pre-determined specifications and quality attributes. The parameters for this validation are established by international guidelines, such as those from the International Council for Harmonisation (ICH).

Parameters for Linearity, Accuracy, Precision, and Limits of Detection/Quantitation

For any quantitative analytical method developed for Platyphylline tartrate, a core set of validation parameters must be thoroughly evaluated to ensure the integrity and reliability of the data generated.

Linearity: The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a specified range. This is a critical parameter for demonstrating that the method's response is predictable across different concentrations. Linearity is typically assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis on the data. The correlation coefficient (r) or coefficient of determination (r²) is used to evaluate the quality of the linear fit, with values close to 1.000 indicating a strong linear relationship. For instance, in a reversed-phase high-performance thin-layer chromatography (RP-HPTLC) method for the analysis of impurities in Platyphylline hydrotartrate, the linearity range was established as 0.05–0.45 μ g/spot for the impurity seneciphyline. Another method reported a linear range from 0.3 mg/mL to 0.8 mg/mL with a correlation coefficient of r=0.9994.

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is a measure of the systematic error of a method. Accuracy is typically determined by applying the method to samples to which a known amount of the analyte has been added (spiked samples) and calculating the percentage of the analyte that is recovered. The acceptance criteria for accuracy depend on the concentration of the analyte. For the analysis of Platyphylline tartrate, studies have shown recovery values ranging from 96.2% to 101.4% and 97.17% to 102.02%, indicating high accuracy of the methods.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is a measure of random error and is usually expressed as the Relative Standard Deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or different equipment. For a Platyphylline tartrate analytical method, reported RSD values for intra-day and inter-day precision were 1.7% and 2.6%, respectively, demonstrating good precision.

Limits of Detection (LOD) and Quantitation (LOQ): These parameters define the sensitivity of the analytical method.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable accuracy and precision.

Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable accuracy and precision. The LOQ is a critical parameter for the determination of impurities or for the analysis of the drug in biological matrices where concentrations may be very low. For an RP-HPTLC method analyzing impurities in Platyphylline hydrotartrate, the LOD was reported as 0.02 μ g/spot and the LOQ as 0.05 μ g/spot . A polarographic method for Platyphylline N-oxide reported an LOQ of 2.1∙10⁻⁶ mol∙L⁻¹.

Table: Summary of Validation Parameters for Platyphylline Tartrate Analytical Methods

| Validation Parameter | Definition | Common Acceptance Criteria | Reported Values for Platyphylline Tartrate Methods |

| Linearity | Proportionality of signal to analyte concentration. | Correlation coefficient (r) ≥ 0.999 | r = 0.9994 |

| Accuracy | Closeness of results to the true value. | Recovery of 98-102% | 96.2% - 101.4% |

| Precision | Agreement between repeated measurements. | RSD ≤ 2% | Intra-day RSD: 1.7%; Inter-day RSD: 2.6% |

| Limit of Detection (LOD) | Lowest detectable analyte concentration. | Signal-to-Noise Ratio ≈ 3:1 | 0.02 μ g/spot (for impurity) |

| Limit of Quantitation (LOQ) | Lowest quantifiable analyte concentration. | Signal-to-Noise Ratio ≈ 10:1 | 0.05 μ g/spot (for impurity) |

Compliance with International Harmonization Guidelines (e.g., ICH Q2(R1))

The validation of analytical methods for Platyphylline Tartrate strictly follows the principles laid out in the ICH Q2(R1) guideline to ensure their suitability for intended applications, such as quality control and stability testing. This involves a thorough assessment of various validation parameters to establish the method's performance characteristics.

One such validated method is a Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) technique developed for the determination of seneciphylline and related impurities in Platyphylline hydrotartrate. moca.net.uaresearchgate.net The validation of this method, in accordance with ICH Q2(R1), provides a clear example of the stringent requirements for analytical procedures in pharmaceutical analysis.

Validation Parameters for the RP-HPTLC Method

The following data illustrates the compliance of the RP-HPTLC method with ICH Q2(R1) guidelines:

| Validation Parameter | Result | ICH Q2(R1) Guideline |

| Specificity | The method demonstrated the ability to unequivocally assess the analyte in the presence of potential impurities and degradation products. | The method must be able to differentiate the analyte from other substances that may be present. |

| Linearity | The range of the assay was found to be linear between 0.05–0.45 μ g/spot , which corresponds to 25–225% of the maximum permissible impurity content (0.2 μ g/spot or 1.0%). moca.net.uaresearchgate.net | A linear relationship between the concentration of the analyte and the analytical response should be demonstrated across the specified range. |

| Range | 0.05–0.45 μ g/spot | The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. |

| Accuracy | The relative standard deviation obtained in the study of accuracy did not exceed 8%. moca.net.uaresearchgate.net | The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery. |

| Precision | ||

| Repeatability | The relative standard deviation for repeatability did not exceed 8%. moca.net.uaresearchgate.net | The precision of the method under the same operating conditions over a short interval of time. |

| Intermediate Precision | Not explicitly detailed in the provided search results. | The precision of the method within the same laboratory but on different days, with different analysts, or with different equipment. |

| Detection Limit (LOD) | 0.02 μ g/spot moca.net.uaresearchgate.net | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Quantitation Limit (LOQ) | 0.05 μ g/spot moca.net.uaresearchgate.net | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | Not explicitly detailed in the provided search results. | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. |

The successful validation of this RP-HPTLC method, as demonstrated by the data, confirms its suitability for the quality control of Platyphylline hydrotartrate and its injectable preparations, ensuring that the product meets the required quality standards. moca.net.uaresearchgate.net While this example focuses on HPTLC, similar rigorous validation studies are conducted for other advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Liquid Chromatography-Mass Spectrometry (LC-MS) when applied to the analysis of Platyphylline Tartrate. These comprehensive validation packages, in line with ICH Q2(R1), are essential for regulatory submissions and for maintaining the quality and consistency of Platyphylline Tartrate-containing pharmaceutical products.

Preclinical Research Models and Methodologies for Platyphylline Tartrate

In Vitro Experimental Models

In vitro models provide a controlled environment to study the direct effects of platyphylline (B179411) tartrate on cells and tissues, offering insights into its pharmacological and toxicological characteristics at a fundamental level.

Cell-Based Assays for Pharmacological Activity (e.g., smooth muscle relaxation, vasodilation)

Cell-based and isolated tissue assays are fundamental for characterizing the primary pharmacological effects of platyphylline tartrate, particularly its well-known spasmolytic activity. These assays measure the compound's ability to counteract induced contractions in smooth muscle tissues isolated from various organs.

Methodologies for Assessing Smooth Muscle Relaxation: Isolated tissue preparations, such as rabbit jejunum, guinea pig ileum, or rat trachea, are mounted in organ baths containing a physiological salt solution. mdpi.com Contractions are induced by spasmogens like acetylcholine (B1216132), carbachol, or high concentrations of potassium chloride (K+). mdpi.commdpi.com The relaxant effect of platyphylline tartrate is then quantified by adding it cumulatively to the bath and measuring the reduction in contractile force. mdpi.com A rightward shift in the concentration-response curve of an agonist like carbachol in the presence of the compound can indicate a competitive antagonistic mechanism at muscarinic receptors. mdpi.com

Methodologies for Assessing Vasodilation: Similarly, isolated aortic ring preparations are used to evaluate vasodilator effects. The vascular tissue is pre-constricted with agents such as phenylephrine or high K+ to induce a sustained contraction. mdpi.com The vasodilatory potential of platyphylline tartrate is determined by its ability to relax these pre-contracted rings. This effect is often compared to that of known vasodilators like verapamil to elucidate potential mechanisms, such as calcium channel blockade. mdpi.com

| Assay Type | Tissue Model | Inducing Agent | Measured Endpoint | Potential Mechanism Investigated |

| Smooth Muscle Relaxation | Rabbit Jejunum | Carbachol (1 µM) | Inhibition of induced contraction | Antimuscarinic Activity |

| Smooth Muscle Relaxation | Guinea Pig Ileum | Acetylcholine | Reduction in contractile amplitude | Anticholinergic Effects |

| Vasodilation | Rat Aortic Rings | High K+ (80 mM) | Relaxation of pre-constricted tissue | Calcium Channel Blockade |

| Bronchodilation | Rat Trachea | Carbachol (1 µM) | Relaxation of pre-contracted tissue | Antimuscarinic / Spasmolytic Activity |

Gene Expression Studies in Cellular Systems using Microarray Techniques

To understand the molecular mechanisms underlying the pharmacological or toxicological effects of platyphylline tartrate, gene expression profiling using microarray technology is a powerful tool. nih.govthermofisher.com This high-throughput method allows for the simultaneous analysis of thousands of genes, providing a comprehensive snapshot of the cellular response to the compound. semanticscholar.org

Methodology: In this approach, a relevant cell line (e.g., vascular smooth muscle cells, bronchial epithelial cells, or hepatocytes) is exposed to platyphylline tartrate. nih.gov After a specified incubation period, total RNA is extracted from both treated and untreated (control) cells. This RNA is then converted to labeled cDNA and hybridized to a microarray chip, which contains thousands of known gene sequences. The level of hybridization for each gene is measured, allowing for a comparative analysis of gene expression between the treated and control groups. frontiersin.org Genes that are significantly upregulated or downregulated can be identified, pointing towards the biological pathways modulated by the compound. frontiersin.org For example, changes in the expression of genes related to inflammation, cell signaling, or apoptosis could provide crucial insights into its mechanism of action. nih.gov

| Biological Process | Gene Example | Illustrative Fold Change | Potential Implication |

| Inflammatory Response | IL-6 | -2.5 | Anti-inflammatory effect |

| Calcium Signaling | CALM1 | -1.8 | Modulation of calcium-dependent pathways |

| Cell Cycle Regulation | CDKN1A (p21) | +1.5 | Effect on cell proliferation |

| Apoptosis | BCL2 | -1.2 | Pro-apoptotic potential (at high conc.) |

| Oxidative Stress | SOD2 | +1.7 | Cellular stress response |

In Vitro Models for Toxicity Studies (e.g., human hepatocyte cultures)

Assessing the potential for drug-induced liver injury (DILI) is a critical component of preclinical safety evaluation. Primary human hepatocytes are considered the "gold standard" for in vitro hepatotoxicity testing because they retain many of the metabolic functions of the liver in vivo. nih.govnih.gov Human-derived cell lines like HepG2 are also widely used, especially for initial high-throughput screening. nih.govresearchgate.net

Methodology: Cultures of human hepatocytes or HepG2 cells are treated with a range of concentrations of platyphylline tartrate. Cytotoxicity is then assessed using various endpoints. A common method is the MTT assay, which measures mitochondrial activity as an indicator of cell viability. nih.gov Other assays can provide more specific information about the mechanism of toxicity, including measuring the release of lactate dehydrogenase (LDH) to assess membrane integrity, quantifying caspase activity to detect apoptosis, and using fluorescent probes to measure oxidative stress or mitochondrial membrane potential. eurofinsdiscovery.com The concentration that causes a 50% reduction in cell viability (IC50) is a key parameter derived from these studies. nih.gov